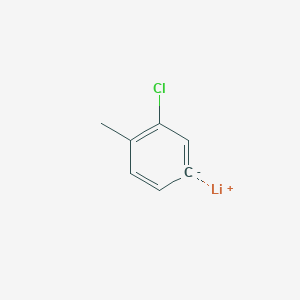
lithium;1-chloro-2-methylbenzene-5-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-chloro-2-methylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a methyl group. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;1-chloro-2-methylbenzene-5-ide can be synthesized through the reaction of 1-chloro-2-methylbenzene with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
1-chloro-2-methylbenzene+lithium→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-chloro-2-methylbenzene-5-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions typically occur in polar aprotic solvents like THF or diethyl ether.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative.
Aplicaciones Científicas De Investigación
Lithium;1-chloro-2-methylbenzene-5-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of new materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which lithium;1-chloro-2-methylbenzene-5-ide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the benzene ring, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new chemical bonds and the generation of reaction products.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;1-chloro-4-methylbenzene-5-ide
- Lithium;1-bromo-2-methylbenzene-5-ide
- Lithium;1-chloro-2-ethylbenzene-5-ide
Uniqueness
Lithium;1-chloro-2-methylbenzene-5-ide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Propiedades
Número CAS |
718641-99-7 |
|---|---|
Fórmula molecular |
C7H6ClLi |
Peso molecular |
132.5 g/mol |
Nombre IUPAC |
lithium;1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1 |
Clave InChI |
NBUAIGZBPKSXJR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=C(C=[C-]C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


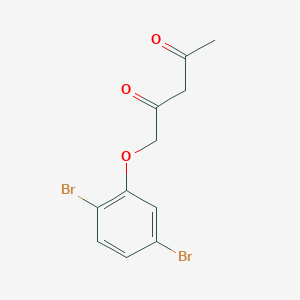

![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
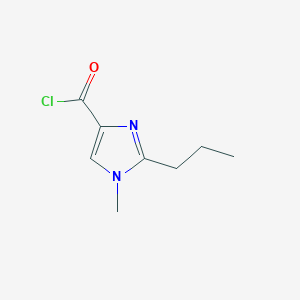
![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
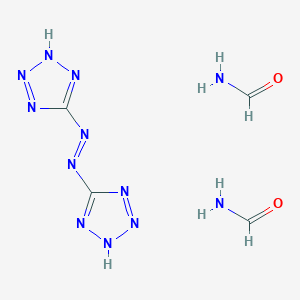
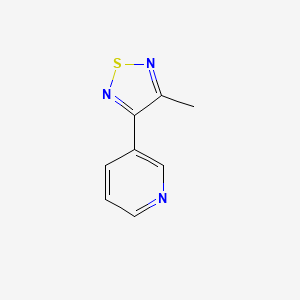
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)


![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
